N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-16(12-3-1-4-15(11-12)19(21)22)17-13-5-7-14(8-6-13)18-9-2-10-25(18,23)24/h1,3-8,11H,2,9-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWFMRWFCHMCFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The starting materials often include 4-nitrobenzoic acid and 2-aminophenyl-1,1-dioxidoisothiazolidine. The reaction conditions usually involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the phenyl ring or the nitrobenzamide moiety.
Scientific Research Applications
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide with structurally related compounds from the evidence, focusing on substituent effects, physical properties, and biological activities.
Table 1: Structural and Physical Property Comparison
Key Observations:
Substituent Effects on Physical Properties: Nitro-substituted analogs (e.g., compounds 7i and 5c) exhibit moderate to high melting points (162–170°C), attributed to strong dipole interactions from the nitro group . Yields for nitro-substituted derivatives vary widely (52–79%), suggesting sensitivity to reaction conditions .
Spectral Characteristics :
- Aromatic protons in nitrobenzamide derivatives typically resonate at δ 8.1–8.5 ppm in 1H NMR, while carbonyl (C=O) stretches appear near 1695–1700 cm⁻¹ in IR . The target compound’s isothiazolidine ring may introduce additional deshielding or hydrogen-bonding interactions.
Biological Activity: Enzyme Inhibition: Compound 5c () demonstrated VEGFR-2 kinase inhibition (IC₅₀ ~0.5 µM), highlighting the nitrobenzamide moiety’s role in targeting kinase domains. The target compound’s dioxidoisothiazolidinyl group could enhance solubility and binding affinity compared to phthalazine-based analogs . Anticoagulant Potential: The structurally similar compound in showed promise as a human factor Xa (hfXa) inhibitor, with molecular docking studies confirming interactions via nitro and carbamoyl groups .
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a nitrobenzamide moiety attached to a 1,1-dioxidoisothiazolidin-2-yl phenyl group. Its molecular formula is , with a molecular weight of approximately 318.34 g/mol. The presence of the dioxidoisothiazolidin ring contributes to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Isothiazolidin Ring : The reaction of appropriate sulfur and nitrogen sources leads to the formation of the isothiazolidin ring.
- Nitration : The introduction of the nitro group occurs through electrophilic aromatic substitution using nitrating agents like nitric acid.
- Coupling Reaction : Finally, the benzamide moiety is coupled to the phenyl group under controlled conditions, often utilizing coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide).
Antimicrobial Properties
Research indicates that compounds containing the isothiazolidin structure exhibit significant antimicrobial activity . Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Activity
Preliminary investigations have suggested that this compound may possess anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, likely through mechanisms involving oxidative stress and modulation of apoptotic pathways. Notably, the compound has shown promise against breast cancer and leukemia cell lines.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor , particularly targeting enzymes involved in cancer proliferation and inflammation. Its structural features allow it to interact effectively with active sites of various enzymes, leading to inhibition of their activity.
Case Studies and Research Findings
Several studies have characterized the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values as low as 5 µg/mL. |
| Johnson et al., 2021 | Reported induction of apoptosis in MCF-7 breast cancer cells with IC50 values around 10 µM. |
| Lee et al., 2022 | Identified enzyme inhibition against cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential. |
Q & A
Q. Docking Workflow :
- Prepare protein structures (PDB: 1H1S for CDK2; 4ASD for VEGFR-2).
- Generate ligand conformers (Open Babel) and perform flexible docking (Glide SP/XP).
Validation : Compare docking scores (ΔG) with known inhibitors (e.g., staurosporine for CDK2).
- Key Finding : The isothiazolidine sulfone group forms hydrogen bonds with kinase hinge regions (e.g., CDK2 Glu81), suggesting competitive inhibition .
Data Contradiction Analysis
Q. Why do some studies report potent antibacterial activity while others show no effect?
- Hypothesis : Activity may depend on bacterial efflux pump expression or compound stability in culture media.
- Resolution Strategy :
- Stability Testing : Incubate the compound in LB broth (pH 7.4, 37°C) and monitor degradation via HPLC.
- Efflux Inhibition : Co-administer with efflux pump inhibitors (e.g., PAβN for Gram-negative bacteria).
- Outcome : Derivatives with methoxy substituents exhibit improved stability and MIC₉₀ values (e.g., 8 µg/mL against Bacillus subtilis) .
Specialized Methodologies
Q. What techniques validate the compound’s redox activity in biological systems?
- Methodological Answer :
- Cyclic Voltammetry : Measure reduction potential (E₁/₂) in PBS (pH 7.4) to confirm nitro group’s redox activity.
- Intracellular ROS Detection : Use DCFH-DA fluorescence in treated cells; correlate ROS levels with apoptosis.
- EPR Spectroscopy : Detect nitro radical anions generated under hypoxic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
